molecular formula C13H10Cl2N2O B12619513 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile

4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile

Katalognummer: B12619513
Molekulargewicht: 281.13 g/mol
InChI-Schlüssel: ODEXOQKKFTWCCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile is a quinoline derivative known for its potential applications in various fields of research and industry. This compound is characterized by its unique chemical structure, which includes a chloroethoxy group and a carbonitrile group attached to a quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile typically involves the reaction of 4-chloro-6-methylquinoline-3-carbonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of primary amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile has been studied for its potential therapeutic uses and applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A similar compound with a methoxyethoxy group instead of a methyl group.

    4-Chloro-7-(2-chloroethoxy)-6-methylquinazoline: Lacks the carbonitrile group present in 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H10Cl2N2O

Molekulargewicht

281.13 g/mol

IUPAC-Name

4-chloro-7-(2-chloroethoxy)-6-methylquinoline-3-carbonitrile

InChI

InChI=1S/C13H10Cl2N2O/c1-8-4-10-11(5-12(8)18-3-2-14)17-7-9(6-16)13(10)15/h4-5,7H,2-3H2,1H3

InChI-Schlüssel

ODEXOQKKFTWCCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=CN=C2C=C1OCCCl)C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.